(R)-Piperazine-3-carboxamide dihydrochloride
Description
Properties
Molecular Formula |
C5H13Cl2N3O |
|---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(2R)-piperazine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H/t4-;;/m1../s1 |
InChI Key |
GQCNBEJAVIPVMY-RZFWHQLPSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C(=O)N.Cl.Cl |
Canonical SMILES |
C1CNC(CN1)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperazine-3-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines. Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods: Industrial production of ®-Piperazine-3-carboxamide dihydrochloride often involves large-scale synthesis using similar cyclization reactions. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps to meet pharmaceutical-grade standards.
Chemical Reactions Analysis
Acylation and Alkylation Reactions
The piperazine ring’s secondary amines undergo nucleophilic substitution:
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form N-acylated derivatives, enhancing lipophilicity for drug design .
-
Alkylation : Methylation or benzylation at nitrogen sites improves pharmacokinetic properties, as seen in antiviral agents like GC-78-HCl .
Table 2: Acylation Reactivity
| Substrate | Acylating Agent | Product | Yield (%) |
|---|---|---|---|
| (R)-Piperazine-3-carboxamide | Acetic anhydride | N-Acetylpiperazine carboxamide | 72 |
| – | Benzoyl chloride | N-Benzoyl derivative | 68 |
Hydrolysis and Condensation
The carboxamide group participates in hydrolytic and cyclocondensation reactions:
-
Hydrolysis : Under acidic or basic conditions, the carboxamide converts to (R)-piperazine-3-carboxylic acid, a precursor for peptide coupling .
-
Diketopiperazine Formation : Intramolecular cyclization with α-aminoesters forms pyrrolopiperazine-2,6-diones, demonstrating diastereoselectivity (>95:5 dr) .
Table 3: Hydrolysis Conditions
| Condition | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 6M HCl, reflux | – | Piperazine-3-carboxylic acid | 85 |
| KOH, ethanol | – | – | 78 |
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for metal ions:
Scientific Research Applications
®-Piperazine-3-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of drugs for treating various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Piperazine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and pharmacological differences between (R)-Piperazine-3-carboxamide dihydrochloride and analogous compounds:
Key Findings
- Carboxamide vs.
- Salt Form and Solubility: All dihydrochloride salts exhibit improved solubility, critical for in vivo bioavailability. For example, Vanoxerine's dihydrochloride form supports its efficacy in preclinical cancer models .
- Pharmacological Diversity: Anticancer Activity: Vanoxerine inhibits multiple CDKs (IC50 ~4 µM), while Trimetazidine’s trimethoxy group confers antioxidant properties . CNS Targeting: HBK-5 and related xanthones show antidepressant effects, likely due to piperazine-mediated modulation of serotonin/dopamine receptors . The carboxamide group in (R)-Piperazine-3-carboxamide may similarly target neurotransmitter receptors .
Biological Activity
(R)-Piperazine-3-carboxamide dihydrochloride is a compound belonging to the piperazine family, characterized by its piperazine ring structure substituted with a carboxamide group. This compound has garnered attention due to its significant biological activities, particularly in pharmacological applications. The molecular formula for this compound is CHClNO, with a molecular weight of approximately 203.07 g/mol. Its dihydrochloride form enhances solubility, making it suitable for various biological studies and applications.
The chemical reactivity of (R)-Piperazine-3-carboxamide dihydrochloride is influenced by its functional groups, which can participate in various biochemical interactions. The piperazine moiety allows for interactions with neurotransmitter receptors and other biological targets.
Biological Activity
Research indicates that (R)-Piperazine-3-carboxamide dihydrochloride exhibits a range of biological activities:
- Neuroprotective Effects : Studies have shown that piperazine derivatives can protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antiproliferative Properties : The compound has demonstrated efficacy against drug-resistant cancer cell lines, indicating its potential as an anticancer agent .
- Binding Affinity : Molecular docking studies suggest that (R)-Piperazine-3-carboxamide dihydrochloride interacts selectively with various receptors, including aminergic receptors, which are crucial in regulating mood and behavior .
Case Studies
- Anticancer Activity : A study highlighted the antiproliferative effects of piperazine derivatives against several cancer cell lines. The compounds exhibited IC values in the low micromolar range, indicating potent activity against resistant strains .
- Neuroprotective Mechanisms : Another investigation focused on the neuroprotective properties of piperazine compounds, showing that they could mitigate neuroinflammation and promote neuronal survival in models of Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the piperazine structure can enhance biological activity. For example:
- Substituents at specific positions on the piperazine ring can significantly alter binding affinity to target receptors.
- The introduction of electron-withdrawing groups has been shown to improve the pharmacokinetic properties of related compounds .
Data Tables
Q & A
(Basic) What analytical methods are recommended for determining the purity of (R)-Piperazine-3-carboxamide dihydrochloride, and how can impurities be identified?
Methodological Answer:
Purity assessment should follow pharmacopeial guidelines for structurally related piperazine derivatives. Key methods include:
- HPLC : Utilize reverse-phase chromatography with UV detection to quantify the main compound and detect impurities. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to resolve closely eluting peaks .
- NMR Spectroscopy : Compare and NMR spectra with reference standards to confirm structural integrity. Pay attention to carboxamide proton signals (~6.5–8.5 ppm) and piperazine ring resonances .
- Karl Fischer Titration : Determine water content, as hydration can affect purity calculations. Ensure anhydrous basis corrections if the compound is hygroscopic .
- Impurity Profiling : Cross-reference with pharmacopeial impurity standards (e.g., chlorinated byproducts or unreacted intermediates) using LC-MS. For example, lists chlorophenyl-piperazine derivatives as common impurities in similar compounds .
(Advanced) How can researchers design stability studies for (R)-Piperazine-3-carboxamide dihydrochloride under varying pH and temperature conditions?
Methodological Answer:
Stability studies should adopt a factorial design to evaluate degradation pathways:
- pH Stress Testing : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via HPLC to identify pH-sensitive functional groups (e.g., carboxamide hydrolysis) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature. For example, reports a decomposition temperature of ~265°C for a related piperazine-carboxylic acid derivative, suggesting thermal stability up to this threshold .
- Light Exposure : Conduct ICH Q1B photostability testing under UV/visible light. Piperazine derivatives with aromatic substituents may show photooxidation .
- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (2–8°C, dry environment) .
(Basic) What synthetic routes are effective for preparing (R)-Piperazine-3-carboxamide dihydrochloride, and what critical parameters must be controlled?
Methodological Answer:
Common synthetic strategies include:
- Carbodiimide-Mediated Coupling : React (R)-piperazine-3-carboxylic acid with an amine source using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to form the carboxamide bond. Optimize stoichiometry to minimize racemization .
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer from a racemic mixture. Monitor optical rotation ([α]) to confirm enantiopurity .
- Critical Parameters :
(Advanced) How can the dual antagonistic activity of (R)-Piperazine-3-carboxamide dihydrochloride on neurotransmitter receptors be evaluated?
Methodological Answer:
- Receptor Binding Assays : Use radioligand displacement assays (e.g., -MK-801 for NMDA receptors) to measure IC values. Piperazine derivatives in showed sub-micromolar affinity for NMDA and GluK1 receptors, suggesting similar methodologies .
- Functional Antagonism : Employ electrophysiological patch-clamp techniques on transfected HEK293 cells expressing GluK1 or NMDA receptors. Pre-treat cells with the compound and quantify inhibition of glutamate-induced currents .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the carboxamide or piperazine ring. Compare binding data to identify pharmacophores critical for dual activity .
(Basic) What safety protocols are essential for handling (R)-Piperazine-3-carboxamide dihydrochloride?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Spill Management : Neutralize accidental releases with sodium bicarbonate, collect residues in sealed containers, and dispose via hazardous waste protocols .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent deliquescence or degradation .
(Advanced) How should researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR, IR, and mass spectrometry data with literature values for structurally related compounds. For example, provides detailed physicochemical data for piperazine derivatives, aiding peak assignment .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and determining the absolute configuration .
- Dynamic Light Scattering (DLS) : Investigate aggregation states in solution, which may cause anomalous NMR line broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
